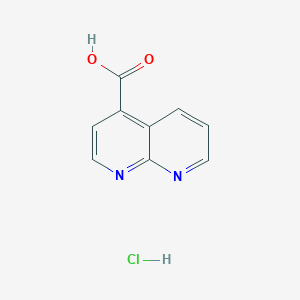

1,8-Naphthyridine-4-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,8-Naphthyridine-4-carboxylic acid hydrochloride involves Pfitzinger-type chemistry, starting from 2-aminopyridine to obtain bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This method provides a direct route to such compounds, which are useful as ligands due to their electronic absorption properties and the ability to anchor to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine-4-carboxylic acid hydrochloride has been studied through various spectroscopic and crystallographic techniques. Studies on similar naphthyridine compounds highlight the significance of noncovalent weak interactions and the formation of supramolecular networks, which are critical for understanding the molecular assembly and potential applications of these compounds (Jin, Liu, Wang, & Guo, 2011).

Chemical Reactions and Properties

1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including substitution, hydrolysis, and cyclization, to produce derivatives with potential antibacterial properties. These reactions and the resulting compounds have been explored for their antibacterial activities, demonstrating the chemical versatility and potential pharmaceutical applications of the naphthyridine moiety (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Physical Properties Analysis

The physical properties of 1,8-Naphthyridine-4-carboxylic acid hydrochloride and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups, which can affect its behavior in different environments.

Chemical Properties Analysis

The chemical properties of 1,8-Naphthyridine-4-carboxylic acid hydrochloride, including reactivity with other compounds, stability under various conditions, and its ability to form complexes with metals, have been extensively studied. These properties make it a valuable ligand in coordination chemistry and materials science, with applications ranging from catalysis to the development of new materials (Sinha, Rahaman, Sarkar, Saha, Daw, & Bera, 2009).

科学的研究の応用

Antibacterial Properties

1,8-Naphthyridine-4-carboxylic acid hydrochloride and its derivatives have been extensively studied for their antibacterial properties. For example, Egawa et al. (1984) synthesized various compounds with amino- and/or hydroxy-substituted cyclic amino groups, finding several more active than enoxacin, an established antibacterial agent (Egawa et al., 1984). Rosen et al. (1988) also developed asymmetric syntheses of antibacterial agents containing the 1,8-naphthyridine moiety, highlighting their significant in vitro and in vivo activity (Rosen et al., 1988).

Synthesis and Structural Studies

Research by Hawes & Wibberley (1967) contributed to the preparation and reaction study of 1,8-naphthyridine derivatives, enhancing our understanding of their chemical properties (Hawes & Wibberley, 1967). Additionally, studies by Jin et al. (2011) focused on the hydrogen-bonded supramolecular network in organic acid–base salts, exploring the interactions between 1,8-naphthyridine derivatives and carboxylic acids (Jin et al., 2011).

Antimicrobial Activity

The antimicrobial potential of 1,8-naphthyridine-4-carboxylic acid hydrochloride derivatives has been a significant area of investigation. Gurjar et al. (2020) synthesized novel derivatives demonstrating broad-spectrum activity against bacteria and fungi, indicating their potential as anti-infective agents (Gurjar et al., 2020).

Applications in Solar Cells

1,8-Naphthyridine derivatives have also been explored in the field of renewable energy. Kukrek et al. (2006) synthesized complexes for use in dye-sensitized solar cells, showcasing how the 1,8-naphthyridyl moiety can extend absorption into the red spectrum, enhancing solar cell efficiency (Kukrek et al., 2006).

将来の方向性

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

特性

IUPAC Name |

1,8-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABUPVJPORIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-4-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

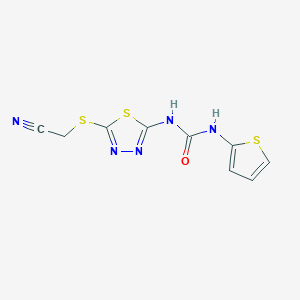

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

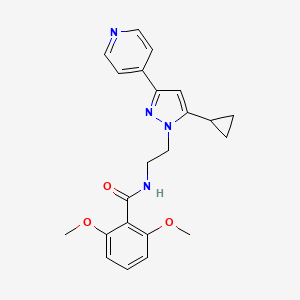

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)

![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

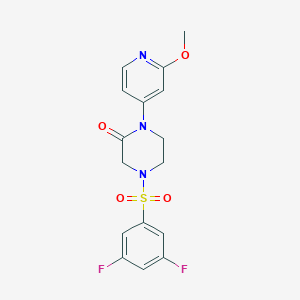

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)